molecular formula C7H12ClNO B2688661 Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride CAS No. 127430-46-0

Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride

Cat. No.: B2688661
CAS No.: 127430-46-0
M. Wt: 161.63
InChI Key: NCJPVPGXNDVUCM-UHFFFAOYSA-N
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Description

Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride is a chemical compound known for its unique structure and versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by a hexahydrocyclopenta ring fused to a pyrrolone moiety, with a hydrochloride salt form that enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a substituted cyclopentane, with an amine to form the hexahydrocyclopenta ring.

    Formation of Pyrrolone Moiety:

    Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Batch Processing: Initial synthesis steps are carried out in batch reactors to control reaction conditions precisely.

    Continuous Flow Processing: For large-scale production, continuous flow reactors are employed to maintain a steady supply of reactants and efficient heat management.

    Purification: The final product is purified using techniques such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through:

    Binding to Active Sites: The compound binds to the active sites of enzymes, inhibiting or enhancing their activity.

    Pathway Modulation: It can influence biochemical pathways by altering the activity of key enzymes or receptors involved in these pathways.

Comparison with Similar Compounds

Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride can be compared with similar compounds such as:

    Hexahydrocyclopenta[C]pyrrol-2(1H)-amine: Similar structure but different functional groups, leading to distinct reactivity and applications.

    Cyclopentapyrrolone Derivatives: Compounds with variations in the cyclopentane or pyrrolone moieties, affecting their chemical and biological properties.

Uniqueness

By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.

Properties

IUPAC Name

2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-6,8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJPVPGXNDVUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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